Eganelisib

Catalog No.
S530785
CAS No.
1693758-51-8
M.F
C30H24N8O2
M. Wt
528.576
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eganelisib

CAS Number

1693758-51-8

Product Name

Eganelisib

IUPAC Name

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C30H24N8O2

Molecular Weight

528.576

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1

InChI Key

XUMALORDVCFWKV-IBGZPJMESA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Solubility

Soluble in DMSO

Synonyms

IPI-549; IPI 549; IPI549.

Description

The exact mass of the compound Eganelisib is 528.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeting the PI3K Pathway in Cancer

The PI3K pathway is a complex signaling network frequently dysregulated in various cancers. Mutations in genes encoding PI3K enzymes or their downstream targets can lead to uncontrolled cell growth and proliferation. Eganelisib, as a PI3Kγ inhibitor, specifically targets this pathway, offering a potential therapeutic strategy for cancers driven by PI3Kγ activity. Studies have shown promise in pre-clinical models for cancers like breast cancer, lung cancer, and head and neck squamous cell carcinoma [].

Source

[] PI3K and AKT Isoforms in Immunity: Mechanisms and Therapeutic Applications in Chronic Inflammatory Diseases and Cancers, Immunity & Inflammation Journal ()

Eganelisib in Combination Therapy

Research suggests that combining Eganelisib with other cancer therapies might enhance its effectiveness. Combining Eganelisib with chemotherapy or other targeted therapies could potentially target different aspects of cancer cell survival and proliferation, leading to a more robust therapeutic approach [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

528.2022

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Eganelisib

Dates

Modify: 2023-08-15
Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate

Explore Compound Types